molecular formula C12H15NO B1661853 3-Methyl-5-(phenylmethyl)-2-pyrrolidinone CAS No. 97562-04-4

3-Methyl-5-(phenylmethyl)-2-pyrrolidinone

Cat. No. B1661853
CAS RN: 97562-04-4
M. Wt: 189.25 g/mol
InChI Key: WPMFKCWRVDOCEC-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle formula or a 3D model.



Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from starting materials. It includes the reagents, conditions, and steps involved in the synthesis.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves a description of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Safety And Hazards

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Future Directions

This involves a discussion of potential future research directions involving the compound. This could include potential applications, unanswered questions about its properties or reactivity, or ways to improve its synthesis.


For a specific compound like “3-Methyl-5-(phenylmethyl)-2-pyrrolidinone”, you would need to consult the scientific literature or databases for information on these topics. Please note that not all compounds will have information available on all of these topics. If you have access to a university library, they can often help you access scientific articles and databases. Alternatively, there are online databases like PubChem, ChemSpider, and others that provide information on many chemical compounds.


I hope this general approach is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

5-benzyl-3-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-7-11(13-12(9)14)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMFKCWRVDOCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913822
Record name 2-Benzyl-4-methyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(phenylmethyl)-2-pyrrolidinone

CAS RN

97562-04-4
Record name 2-Pyrrolidinone, 3-methyl-5-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097562044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyl-4-methyl-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-3-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-(phenylmethyl)-2-pyrrolidinone
Reactant of Route 2
3-Methyl-5-(phenylmethyl)-2-pyrrolidinone
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Methyl-5-(phenylmethyl)-2-pyrrolidinone

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